molecular formula C11H16N2O2 B14711933 1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 21031-75-4

1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14711933
CAS No.: 21031-75-4
M. Wt: 208.26 g/mol
InChI Key: HTSUBJPVNWIPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of cyclohexylamine with a suitable diketone or diester, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents might include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions would depend on the specific substituents involved but might include acidic or basic catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidine derivatives.

Scientific Research Applications

1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione might have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies or as a ligand in binding studies.

    Medicine: Potential therapeutic applications, though specific uses would require further research.

    Industry: Use in the production of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering their activity, and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-methylpyrimidine-2,4-dione: A closely related compound with similar structural features.

    1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-trione: Another related compound with an additional oxygen atom.

Uniqueness

1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione might be unique in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

21031-75-4

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-cyclohexyl-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O2/c1-12-10(14)7-8-13(11(12)15)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3

InChI Key

HTSUBJPVNWIPEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.